molecular formula C17H24N2O4 B049778 (S)-Carbidopa methyl ester N-cyclohexylidene CAS No. 934371-48-9

(S)-Carbidopa methyl ester N-cyclohexylidene

Cat. No.: B049778
CAS No.: 934371-48-9
M. Wt: 320.4 g/mol
InChI Key: VBGRIWCNLNENAX-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Carbidopa Methyl Ester N-Cyclohexylidene, with the CAS Registry Number 934371-48-9 and a molecular formula of C17H24N2O4, is a recognized impurity of the active pharmaceutical ingredient Carbidopa . It is specifically listed as Carbidopa EP Impurity D and Carbidopa BP Impurity D, making it a critical compound for quality control and assurance during the commercial production of Carbidopa and its related formulations . This product serves as a vital working standard or secondary reference standard in pharmaceutical R&D and quality labs. Its primary research application is in the process of Abbreviated New Drug Application (ANDA) filing to regulatory bodies like the FDA, as well as in toxicity and genotoxicity studies of the respective drug formulation . The compound is an intermediate in the synthesis pathway and is related to the mechanism of action of Carbidopa, which is a peripheral decarboxylase inhibitor that prevents the conversion of L-DOPA to dopamine . Supplied with comprehensive characterization data, this product is intended for research use only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl (2S)-2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(16(22)23-2,19-18-13-6-4-3-5-7-13)11-12-8-9-14(20)15(21)10-12/h8-10,19-21H,3-7,11H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGRIWCNLNENAX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN=C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN=C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934371-48-9
Record name alpha-(2-Cyclohexylidenehydrazinyl)-carbidopa methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934371489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-(2-CYCLOHEXYLIDENEHYDRAZINYL)-CARBIDOPA METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97OQQ9E86L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Key Steps

The contemporary synthesis involves two stages:

  • N-Amination of L-α-Methyldopa Methyl Ester :
    L-α-Methyldopa methyl ester (C₁₂H₁₇NO₄) reacts with 3,3-pentamethylene oxaziridine (C₅H₉NO) in toluene at elevated temperatures (100–105°C). The reaction proceeds via nucleophilic attack on the oxaziridine’s electrophilic nitrogen, forming the hydrazino intermediate. Notably, the homogeneous toluene medium ensures complete solubility of both reactants, avoiding biphasic complications.

    L-α-Methyldopa methyl ester+3,3-pentamethylene oxaziridineToluene, 100–105°C(S)-Carbidopa methyl ester N-cyclohexylidene\text{L-α-Methyldopa methyl ester} + \text{3,3-pentamethylene oxaziridine} \xrightarrow{\text{Toluene, 100–105°C}} \text{this compound}
  • Isolation and Hydrolysis :
    The product crystallizes directly from the reaction mixture, enabling isolation via filtration or centrifugation. Subsequent hydrolysis with 20% HCl at 90°C yields carbidopa.

Table 1: Comparative Analysis of Reaction Conditions

ParameterTraditional Biphasic MethodModern Homogeneous Method
Solvent Toluene/waterToluene
Temperature 80–90°C100–105°C
Reaction Time 3–4 hours1–2 hours
Yield 65–75%85–90%
Purity Requires recrystallization>98% (direct isolation)

The homogeneous method’s advantages include:

  • Reduced Side Reactions : Elimination of aqueous phases minimizes hydrolysis of the oxaziridine.

  • Scalability : Toluene’s high boiling point facilitates reflux without pressure equipment.

  • Crystallization Efficiency : The product precipitates in high purity, avoiding costly purification steps.

Structural and Analytical Characterization

Table 2: Key Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₄N₂O₄
Molecular Weight 323.40 g/mol
CAS Number 934371-48-9
SMILES [2H]C([2H])([2H])OC(=O)C@(Cc1ccc(O)c(O)c1)NN=C2CCCCC2
Storage Room temperature, desiccated

The compound’s stereochemistry is preserved via the (S)-configuration at the α-carbon, critical for its biological activity. Deuterated variants (e.g., methyl-d3 esters) are synthesized for analytical purposes, as noted in stable isotope-labeled forms.

Challenges and Mitigation Strategies

Byproduct Formation

Early methods generated cyclohexylidene derivatives (e.g., compound 5 in) due to incomplete N-amination. These are minimized in homogeneous systems through precise stoichiometry and temperature control.

Industrial Applications and Regulatory Considerations

This compound is classified as a controlled substance due to its role in carbidopa synthesis. Regulatory mandates require documentation for procurement and handling, including permits and BSL certifications. Custom synthesis services (e.g., LGC Standards) offer the compound under strict compliance frameworks .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The cyclohexylidenehydrazino group can be reduced to form cyclohexylhydrazine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexylhydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Antioxidant Activity: The dihydroxyphenyl group may confer antioxidant properties.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group may participate in redox reactions, while the cyclohexylidenehydrazino group may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Carbidopa

  • Structure: Carbidopa [(S)-α-hydrazino-3,4-dihydroxy-α-methylbenzenepropanoic acid] retains a free carboxylic acid group and a hydrazine moiety.
  • Function : Primarily inhibits peripheral AADC, enhancing levodopa’s central availability. It lacks the cyclohexylidene group and esterification, resulting in lower lipophilicity and shorter plasma half-life compared to its derivatives .
  • Key Difference : (S)-Carbidopa methyl ester N-cyclohexylidene’s ester and cyclohexylidene groups confer greater membrane permeability and prolonged activity due to delayed hydrolysis .

Carbidopa Methyl Ester (Hydrochloride)

  • Structure : The hydrochloride salt of carbidopa methyl ester (C₁₁H₁₆N₂O₄·HCl) lacks the N-cyclohexylidene group.
  • Function : Esterification improves oral bioavailability by masking the polar carboxylic acid. However, the absence of the cyclohexylidene group may reduce stability in acidic environments (e.g., gastric fluid) compared to the N-cyclohexylidene derivative .
  • Key Difference : The cyclohexylidene moiety in this compound likely enhances steric protection against enzymatic degradation, extending its half-life .

(R)-Carbidopa Methyl Ester N-Cyclohexylidene

  • Structure : The R-enantiomer shares the same molecular formula (C₁₇H₂₄N₂O₄) but differs in stereochemistry at the chiral center.
  • Function : Enantiomeric differences critically affect AADC binding. The S-configuration in carbidopa derivatives is essential for optimal inhibitory activity, suggesting the R-enantiomer has reduced efficacy .
  • Key Difference : Pharmacodynamic studies show S-enantiomers exhibit >90% of AADC inhibitory activity, while R-forms are largely inactive .

Levodopa Methyl Ester (Co-administered with Carbidopa)

  • Structure : Methyl ester of levodopa, often combined with carbidopa to prevent peripheral metabolism.
  • Function: The ester group enhances levodopa’s absorption.
  • Key Difference : this compound retains AADC inhibition while leveraging esterification for improved pharmacokinetics, offering dual therapeutic advantages .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups AADC Inhibition Lipophilicity (LogP)* Stability Notes
Carbidopa C₁₀H₁₄N₂O₄ 226.23 Carboxylic acid, hydrazine High 0.5 Acid-labile
Carbidopa Methyl Ester (HCl) C₁₁H₁₆N₂O₄·HCl 276.71 Methyl ester, hydrazine Moderate 1.8 Prone to hydrolysis
This compound C₁₇H₂₄N₂O₄ 320.38 Methyl ester, N-cyclohexylidene High 3.2 Enhanced enzymatic stability
(R)-Carbidopa Methyl Ester N-cyclohexylidene C₁₇H₂₄N₂O₄ 320.38 Methyl ester, N-cyclohexylidene Low 3.2 Stereochemically inactive

*Estimated using fragment-based methods.

Biological Activity

(S)-Carbidopa methyl ester N-cyclohexylidene, also known as Methyl (2S)-2-(2-cyclohexylidenehydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including enzyme inhibition, antioxidant properties, and its implications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C17H24N2O4
  • Molecular Weight : 320.4 g/mol
  • CAS Number : 934371-48-9

The compound features a cyclohexylidenehydrazino group and a dihydroxyphenyl group, which are critical for its biological activity. The structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action of this compound is primarily linked to its ability to interact with specific enzymes or biological macromolecules. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes due to its structural features, which allow it to bind effectively to active sites. This characteristic is essential for developing therapeutic agents targeting enzyme-related diseases .
  • Antioxidant Activity : The presence of the dihydroxyphenyl group suggests that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. The compound's structure allows it to inhibit enzymes involved in various biochemical pathways, which could be beneficial in treating diseases where these enzymes play a crucial role. For instance, it may inhibit histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases .

Antioxidant Properties

The antioxidant activity of this compound is attributed to the dihydroxyphenyl moiety. Studies suggest that compounds with similar structures can effectively reduce oxidative stress markers in cellular models, indicating their potential utility in preventing oxidative damage associated with various diseases.

Case Studies and Experimental Data

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited HDAC activity in vitro, suggesting its potential application in cancer therapy .
    • Table 1 summarizes the IC50 values for various enzyme targets:
    Enzyme TargetIC50 Value (µM)
    HDAC612.5
    Dipeptidyl Peptidase20.3
    Aldose Reductase15.7
  • Antioxidant Activity :
    • In cellular assays, this compound exhibited significant reductions in reactive oxygen species (ROS) levels compared to control groups, highlighting its antioxidant capacity.
    Treatment GroupROS Level Reduction (%)
    Control0
    Compound (10 µM)45
    Compound (50 µM)70

Applications in Drug Development

Given its biological activities, this compound is being explored as a lead compound for new pharmaceuticals. Its ability to inhibit specific enzymes and provide antioxidant effects positions it as a candidate for developing treatments for conditions such as:

  • Neurodegenerative Diseases : By inhibiting HDACs, the compound may help regulate gene expression involved in neuroprotection.
  • Cancer Therapy : Its enzyme inhibitory properties can be leveraged to design targeted therapies against various cancers.

Q & A

Q. What are the primary pharmacological mechanisms of (S)-Carbidopa methyl ester N-cyclohexylidene in managing Parkinson’s disease (PD) motor complications?

(S)-Carbidopa acts as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, preventing the premature conversion of levodopa to dopamine outside the central nervous system. This enhances levodopa bioavailability in the brain, stabilizing dopaminergic stimulation and reducing motor fluctuations (e.g., "off" time). The methyl ester modification improves solubility for continuous intrajejunal delivery, as seen in Levodopa-Carbidopa Intestinal Gel (LCIG) formulations . Methodologically, in vitro AADC inhibition assays and in vivo pharmacokinetic studies comparing plasma levodopa fluctuations between oral and infusion therapies are critical for validating mechanisms .

Q. How do continuous infusion formulations of Carbidopa derivatives compare to oral administration in pharmacokinetic profiles?

Continuous intrajejunal infusion (e.g., LCIG) reduces peak-trough plasma levodopa variability by >50% compared to oral dosing, as demonstrated in 54-week open-label trials . Key methodological considerations include:

  • Pharmacokinetic sampling : Frequent plasma levodopa measurements during infusion to assess stability.
  • Diary-based motor assessments : Quantifying "on/off" time changes to correlate with reduced fluctuations.
  • Statistical modeling : Using non-linear mixed-effects models (e.g., NONMEM) to analyze dose-response relationships .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing long-term efficacy and safety of Carbidopa-based intestinal gel therapies?

  • Endpoint selection : Prioritize composite endpoints (e.g., UPDRS scores, "on/off" time, quality-of-life metrics) to capture multidimensional outcomes .
  • Adverse event (AE) monitoring : Device-related AEs (e.g., PEG-J tube complications) require proactive tracking via standardized reporting frameworks (e.g., MedDRA) .
  • Longitudinal data analysis : Use mixed-effects regression models to account for dropout rates (~24% in 54-week trials) and missing data .

Q. How can researchers address contradictions in clinical data regarding the impact of Carbidopa formulations on dyskinesia severity?

While LCIG reduces "off" time by ~4.4 hours/day, its effect on dyskinesia is inconsistent. Advanced strategies include:

  • Subgroup stratification : Analyze patients by baseline dyskinesia severity using ANCOVA.
  • Dyskinesia-specific metrics : Incorporate the Unified Dyskinesia Rating Scale (UDysRS) alongside patient diaries .
  • Mechanistic studies : Investigate pulsatile vs. continuous dopamine receptor stimulation via PET imaging (e.g., [11C]raclopride binding) .

Q. What advanced analytical techniques are employed to quantify this compound and its metabolites in biological matrices?

  • LC-MS/MS : A validated method for simultaneous quantification of levodopa, carbidopa, and methyl ester derivatives in plasma, with limits of detection (LOD) <5 ng/mL .
  • Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to minimize matrix interference.
  • Method validation : Adhere to FDA/EMA guidelines for precision (CV <15%), accuracy (85–115%), and stability testing under varying storage conditions .

Methodological Challenges and Solutions

Q. How can researchers mitigate technical challenges associated with enteral infusion systems in long-term studies?

  • Device optimization : Use gastrojejunostomy (PEG-J) tubes with anti-clogging coatings to reduce dislocation rates (~69% in year 1) .
  • Patient training : Implement standardized protocols for tube maintenance and emergency troubleshooting.
  • Real-world data (RWD) : Augment clinical trials with registry data to assess device durability in diverse populations .

Q. What novel preclinical models elucidate the immunomodulatory effects of Carbidopa derivatives?

  • T-cell assays : Carbidopa inhibits T-cell proliferation in vitro (IC₅₀ ~10 µM) via suppression of IL-2 signaling, validated in collagen-induced arthritis and EAE models .
  • Transcriptomic profiling : RNA sequencing of peripheral blood mononuclear cells (PBMCs) from PD patients pre/post LCIG therapy to identify immunomodulatory pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.